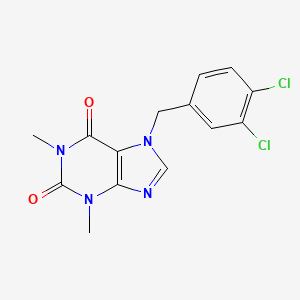

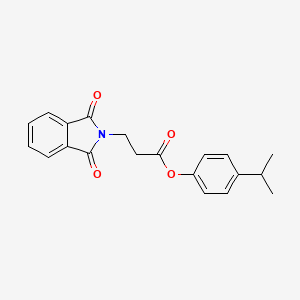

![molecular formula C19H30N2O3S B5542002 1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds structurally related to 1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide, involves multi-step reactions starting from basic piperidine scaffolds. For example, a series of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were synthesized starting from ethyl piperidine-4-carboxylate. These compounds were then subjected to various reactions to introduce aryl or alkyl sulfonyl groups, demonstrating the complexity and versatility of synthesizing piperidine derivatives (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. This structural feature is crucial for the biological activity of these compounds. The molecular docking studies of such compounds reveal their potential interactions with biological targets, shedding light on their mechanism of action. For instance, the molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives showed significant enzyme inhibition activities, highlighting the importance of molecular structure in determining biological activity (Khalid, Rehman, & Abbasi, 2014).

Scientific Research Applications

Application in Li-ion Batteries : A derivative of piperidine, specifically 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, has been found useful as a co-solvent in lithium-ion batteries. Its good miscibility with carbonate solvents enhances conductivity and improves battery performance (Kim, Cho, & Shin, 2013).

Anticancer Agents : Certain piperidine derivatives, like ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have shown promise as anticancer agents. These compounds have demonstrated strong inhibitory effects in laboratory settings, suggesting potential therapeutic applications (Rehman et al., 2018).

Anti-Acetylcholinesterase Activity : Piperidine derivatives have been synthesized for their anti-acetylcholinesterase activity, which could have implications in treating conditions like Alzheimer's disease. Compounds like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown high potency in inhibiting acetylcholinesterase (Sugimoto et al., 1990).

Enantiomeric Separation in Pharmaceuticals : Piperidine-based compounds have been used in enantiomeric separation processes for pharmaceuticals, highlighting their utility in drug development and quality control (Zhou et al., 1997).

Drug Metabolism Studies : Sulfonamide piperidine derivatives have been utilized in drug metabolism studies. These studies are crucial for understanding how drugs are processed in the body and for the development of safer and more effective pharmaceuticals (Zmijewski et al., 2006).

properties

IUPAC Name |

1-ethylsulfonyl-N-[2-methyl-1-(2-methylphenyl)propyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3S/c1-5-25(23,24)21-12-8-10-16(13-21)19(22)20-18(14(2)3)17-11-7-6-9-15(17)4/h6-7,9,11,14,16,18H,5,8,10,12-13H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXQCJPPUIFYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C2=CC=CC=C2C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)